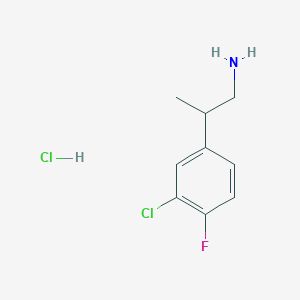
N-(1,2,3,4-Tetrahydro-6-isoquinolyl)methanesulfonamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to around 100°C to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features but different functional groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted analog with unique properties.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide hydrochloride is unique due to its specific sulfonamide functional group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H15ClN2O2S |
|---|---|
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11-12H,4-5,7H2,1H3;1H |
InChI-Schlüssel |
FLIIZFAGXZCMFU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC2=C(CNCC2)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


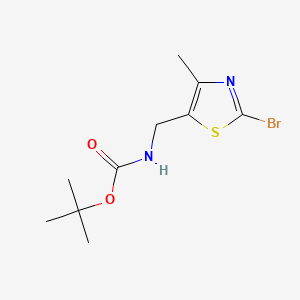
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
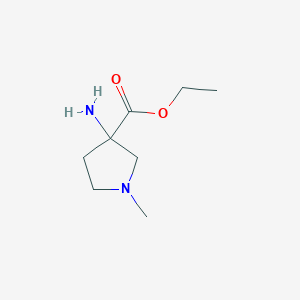
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)
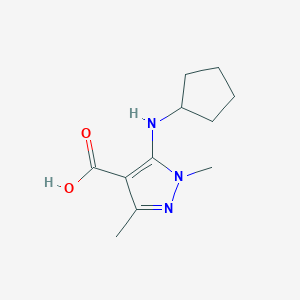
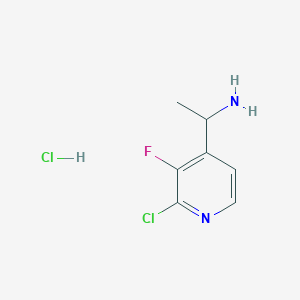
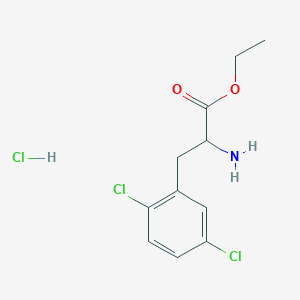
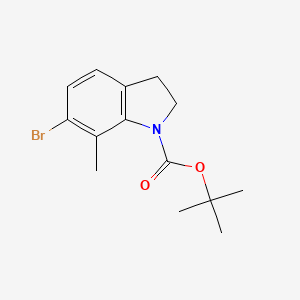

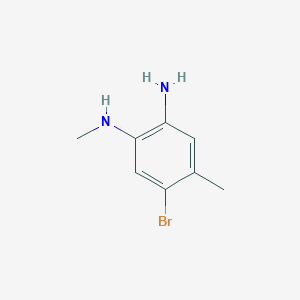
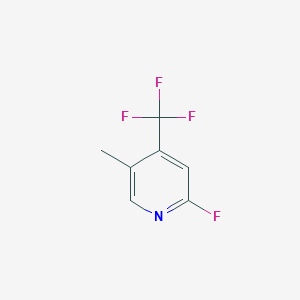
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)

